Cas no 2137980-15-3 (4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide)

4-Amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide is a specialized sulfonoimidamide derivative characterized by its unique structural features, including a dicyclopropylmethylamine substituent and an amino-functionalized benzene ring. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate or pharmacophore. The presence of both sulfonoimidamide and cyclopropyl groups may confer enhanced metabolic stability and selective binding properties, making it valuable for the development of targeted bioactive molecules. Its well-defined synthetic pathway and high purity further support its utility in precision applications. Researchers may explore its reactivity for modifications or as a scaffold in drug discovery.
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide structure
2137980-15-3 structure
Product Name:4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide
CAS No:2137980-15-3
MF:C13H19N3OS
MW:265.37446141243
CID:5925653
PubChem ID:165458772
Update Time:2025-05-22

4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide Chemical and Physical Properties

Names and Identifiers

    • EN300-739288
    • 2137980-15-3
    • 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide
    • Inchi: 1S/C13H19N3OS/c1-16(12-6-7-12)18(17,15-11-4-5-11)13-8-2-10(14)3-9-13/h2-3,8-9,11-12H,4-7,14H2,1H3
    • InChI Key: BSLVGSSQNQPXAT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(=NC1CC1)(N(C)C1CC1)=O

Computed Properties

  • Exact Mass: 265.12488341g/mol
  • Monoisotopic Mass: 265.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.1Ų

4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-739288-1.0g
4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide
2137980-15-3
1g
$0.0 2023-06-06

Additional information on 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide

Research Brief on 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide (CAS: 2137980-15-3)

4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide (CAS: 2137980-15-3) is a novel sulfonoimidamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

The synthesis of 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide involves a multi-step process that ensures high purity and yield. Key steps include the introduction of the dicyclopropyl and methylamine moieties, followed by sulfonoimidamide formation. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's structure and purity. Recent optimizations in the synthetic route have improved scalability, making it feasible for larger-scale production and further preclinical studies.

Pharmacological evaluations of 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide have revealed its ability to selectively inhibit certain enzymes involved in inflammatory pathways. In vitro studies demonstrate its potent activity against target proteins, with IC50 values in the nanomolar range. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been assessed in animal models, showing favorable results for oral administration. These findings suggest its potential as a lead compound for treating inflammatory and autoimmune diseases.

Mechanistic studies have further elucidated the compound's mode of action. Molecular docking and X-ray crystallography have identified key interactions between 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide and its target enzymes, highlighting the importance of the sulfonoimidamide group in binding affinity. These insights are instrumental in guiding the design of derivatives with enhanced potency and selectivity. Ongoing research aims to explore its therapeutic efficacy in disease models and assess its safety profile.

In conclusion, 4-amino-N,N-dicyclopropyl-N-methylbenzene-1-sulfonoimidamide represents a promising candidate in the realm of medicinal chemistry. Its unique structure, combined with potent biological activity and favorable pharmacokinetics, underscores its potential for further development. Future studies will focus on optimizing its properties and advancing it through preclinical and clinical trials to realize its therapeutic applications.

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